N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4,5-triethoxybenzamide
Description
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O5/c1-7-30-16-10-14(11-17(31-8-2)18(16)32-9-3)20(28)25-26-13-23-19-15(21(26)29)12-24-27(19)22(4,5)6/h10-13H,7-9H2,1-6H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIALECXUVPXABG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4,5-triethoxybenzamide is a synthetic compound belonging to the class of pyrazolopyrimidines. Its unique structure combines a pyrazolo[3,4-d]pyrimidine core with a triethoxybenzamide moiety, which contributes to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , and it has a molecular weight of 372.41 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems. The triethoxybenzamide segment may enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. Preliminary studies indicate that the compound may exhibit:
- Enzyme Inhibition : It can inhibit specific enzymes involved in disease processes, thereby disrupting critical biochemical pathways.
- Receptor Modulation : The compound may bind to certain receptors, affecting cellular signaling pathways related to inflammation and cancer.
Pharmacological Studies
Research has shown that compounds in the pyrazolopyrimidine class often demonstrate significant pharmacological activities, including:
- Antitumor Effects : Preliminary assays suggest potential efficacy against various cancer cell lines.
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Inhibition of cancer cell growth | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Enzyme inhibition | Specific enzyme targets identified |
Case Studies
-
Antitumor Activity :
- A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The compound was found to induce apoptosis in cancer cells through the modulation of apoptotic pathways.
-
Anti-inflammatory Effects :
- In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). This suggests its potential use in managing inflammatory conditions.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, their substituents, molecular properties, and available biological
Key Findings:
Structural Impact on Solubility and Lipophilicity :
- The target compound’s 3,4,5-triethoxy substituent likely increases hydrophilicity compared to fluorinated analogs (e.g., 2,6-difluoro or 3,4-difluoro derivatives), which prioritize lipophilicity for membrane penetration .
- Methoxy groups (as in ) offer intermediate polarity, balancing solubility and binding interactions .
Biological Activity in Analogous Scaffolds: Pyrazolo[3,4-d]pyrimidinones with acetohydrazide substituents (e.g., compound 237 in ) exhibit EGFR inhibition (IC₅₀: 0.186 µM) and apoptosis induction .
Synthetic Strategies :
- The tert-butyl group is a common feature in these analogs, synthesized via alkylation or coupling reactions (e.g., Suzuki-Miyaura coupling in ) .
- Benzamide substituents are typically introduced via nucleophilic substitution or amide bond formation, as seen in and .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups (Fluorine) : Enhance target affinity and metabolic stability but may reduce solubility.
- Steric Effects : The tert-butyl group at N1 likely prevents enzymatic degradation, a feature conserved across analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
